molecular formula C8H5Cl3 B14729812 1-Chloro-4-(2,2-dichloroethenyl)benzene CAS No. 5263-17-2

1-Chloro-4-(2,2-dichloroethenyl)benzene

Cat. No.: B14729812
CAS No.: 5263-17-2
M. Wt: 207.5 g/mol
InChI Key: XHNKLLVUWOTSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₈H₅Cl₃, derived from structural analogs in the evidence (e.g., DDE derivatives in ). This compound is structurally related to persistent organic pollutants (POPs) like DDT and its metabolites, which are known for environmental persistence and bioaccumulation .

Properties

CAS No.

5263-17-2

Molecular Formula

C8H5Cl3

Molecular Weight

207.5 g/mol

IUPAC Name

1-chloro-4-(2,2-dichloroethenyl)benzene

InChI

InChI=1S/C8H5Cl3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H

InChI Key

XHNKLLVUWOTSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-dichloroethenyl)benzene typically involves the chlorination of 4-vinylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the vinyl group. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. The process generally involves:

Chemical Reactions Analysis

1-Chloro-4-(2,2-dichloroethenyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-(2,2-dichloroethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-dichloroethenyl)benzene involves its interaction with molecular targets through its chloro and dichloroethenyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the DDT Family

p,p’-DDE
  • Structure : 1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene (C₁₄H₈Cl₄).
  • Key Differences : Contains an additional 4-chlorophenyl group compared to the target compound.
  • Properties : Higher molecular weight (320.02 g/mol) and lipophilicity (logP ~6.2), contributing to bioaccumulation in fatty tissues .
  • Applications : Primary degradation product of DDT; implicated in endocrine disruption .
p,p’-DDD
  • Structure : 1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene (C₁₄H₁₀Cl₄).
  • Key Differences : Ethyl group replaces the ethenyl group, reducing conjugation and reactivity.
  • Properties : Lower environmental persistence than DDE but still recalcitrant under anaerobic conditions .

Chlorinated Aromatic Compounds with Aliphatic Substituents

1-Chloro-4-(2-phenylethyl)benzene
  • Structure : C₁₄H₁₃Cl; a chlorobenzene with a phenylethyl chain.
  • Key Differences : Lacks chlorine atoms on the ethenyl group; substituent is fully saturated.
  • Properties : Lower molecular weight (216.71 g/mol) and reduced lipophilicity (logP ~4.5) compared to the target compound. Primarily used in organic synthesis intermediates .
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene
  • Structure : C₁₀H₁₁Cl; features a methylpropenyl group.
  • Key Differences : Unsaturated propenyl group without chlorine substitution.
  • Properties : Higher volatility (bp ~200°C) due to smaller substituent; used in polymer and resin synthesis .

Sulfur-Containing Derivatives

1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene
  • Structure : C₉H₁₀Cl₂S; includes a thioether linkage.
  • Key Differences : Sulfur atom introduces polarity, reducing hydrophobicity (logP ~3.8).
  • Applications : Intermediate in agrochemical synthesis; less environmentally persistent than dichloroethenyl analogs .

Functionalized Derivatives

1-Chloro-4-(1-isocyanoethyl)benzene
  • Structure: C₉H₈ClN; incorporates an isocyano group.
  • Key Differences: Reactive isocyano group enables peptide coupling in pharmaceuticals.
  • Synthesis : Prepared via alkylation of chlorobenzene derivatives, similar to methods for the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Estimated) Applications
1-Chloro-4-(2,2-dichloroethenyl)benzene C₈H₅Cl₃ 215.49 2,2-Dichloroethenyl ~5.1 Pesticide intermediate, POP research
p,p’-DDE C₁₄H₈Cl₄ 320.02 Dichloroethenyl + 4-ClPh ~6.2 DDT degradation product, toxicology
1-Chloro-4-(2-phenylethyl)benzene C₁₄H₁₃Cl 216.71 Phenylethyl ~4.5 Organic synthesis
1-Chloro-4-(2-methylpropenyl)benzene C₁₀H₁₁Cl 166.65 Methylpropenyl ~3.9 Polymer/resin production
1-Chloro-4-[(2-ClEt)SCH₂]benzene C₉H₁₀Cl₂S 221.15 Thioether + Cl ~3.8 Agrochemical intermediate

Key Research Findings

  • Environmental Persistence : The dichloroethenyl group in the target compound enhances stability against hydrolysis and photodegradation, similar to DDE .
  • Synthetic Routes: Alkylation of chlorobenzene with dichloroethenyl precursors is a common method, paralleling routes for 1-chloro-4-(1-isocyanoethyl)benzene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.